Ethyl 1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1H-pyrrole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of pyrrole with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the ester .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of pyrrolyllithium or pyrrolylmagnesium bromide, which react with ethyl chloroformate to yield the desired ester. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions
Major Products:
Oxidation: Pyrrole-2-carboxylic acid.
Reduction: Ethyl 1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used
Scientific Research Applications
Ethyl 1H-pyrrole-2-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of ethyl 1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with biological targets such as enzymes or receptors. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Pyrrole-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
Methyl 1H-pyrrole-2-carboxylate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl 1H-indole-2-carboxylate: Contains an indole ring instead of a pyrrole ring
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct reactivity and solubility properties.
Properties
IUPAC Name |
ethyl 1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEYAKGINDQUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292290 | |
Record name | Ethyl pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-43-1 | |
Record name | 2199-43-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ethoxycarbonylpyrrole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82UQX6WL9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What intermolecular interactions are observed in the crystal structures of Ethyl 1H-pyrrole-2-carboxylate derivatives?
A: Crystallographic studies of this compound derivatives reveal key intermolecular interactions. For instance, in 2-(4-Chloro-N-{2-[(1H-pyrrol-2-yl)carbonyloxy]ethyl}anilino)this compound, intermolecular N—H⋯O hydrogen bonds connect molecules into layers. [] Similarly, in 2-(N-Phenylmethanesulfonamido)this compound, N—H⋯O hydrogen bonds form dimers, which are further linked by C—H⋯O and C—H⋯π interactions. [] These interactions contribute to the compound's solid-state packing and could influence its physicochemical properties.
Q2: Can this compound undergo Palladium-catalyzed C-H alkylation?
A: Yes, research indicates that this compound can undergo Palladium-catalyzed direct C-H alkylation. [] This reaction, facilitated by a Palladium(II) catalyst and norbornene, enables the selective alkylation of the pyrrole core at the C5 position. This finding highlights a valuable synthetic strategy for modifying the this compound scaffold, potentially leading to derivatives with altered properties.
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